molecular formula C15H13Cl3O2 B029913 3,3',5-Trichlorobisphenol A CAS No. 40346-55-2

3,3',5-Trichlorobisphenol A

Cat. No.: B029913
CAS No.: 40346-55-2
M. Wt: 331.6 g/mol
InChI Key: OQADATLUDADTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- is a chlorinated phenolic compound It is characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to a phenolic ring

Mechanism of Action

Target of Action

Trichlorobisphenol A primarily targets the kisspeptin-G-protein coupled receptor 54 (GPR54)/gonadotropin-releasing hormone (GnRH) (KGG) signals . It also interacts with estrogen receptor alpha (ERɑ) and G-protein coupled estrogen receptor 1 (GPER1) .

Mode of Action

Trichlorobisphenol A interacts with its targets, leading to a variety of changes. For instance, it increases levels of intracellular reactive oxygen species (ROS) and GnRH, upregulates the protein levels of kisspeptin and the expression of fshr, lhr and gnrh1 genes related to KGG in GT1-7 cells . It also significantly upregulates the phosphorylation of extracellular regulated protein kinases 1/2 (Erk1/2), the protein levels of GPER1 and the expression of the gper1 .

Biochemical Pathways

Trichlorobisphenol A affects the mitogen-activated protein kinase (MAPK)/Erk1/2 pathways . It activates KGG signals by activating the GPER1-mediated MAPK/Erk1/2 signaling pathway at the mRNA level .

Pharmacokinetics

It is known that the compound is chemically stable and strongly hydrophobic , which suggests that it may have significant bioavailability and could accumulate in certain tissues.

Result of Action

The action of Trichlorobisphenol A leads to a variety of molecular and cellular effects. For instance, it might induce precocious puberty by increasing GnRH secretion together with KGG signaling upregulation, which is driven by GPER1-mediated signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trichlorobisphenol A. For example, in river sediment, the effectiveness of dechlorinating microbes in degradation of Trichlorobisphenol A was reduced by high sulfate concentrations . In addition, it has been found in greenhouse dust, suggesting that it can be released from building materials into the environment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Trichlorobisphenol A are not fully understood yet. It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, one study found that Trichlorobisphenol A might influence the kisspeptin-G-protein coupled receptor 54 (GPR54)/gonadotropin-releasing hormone (GnRH) signals, which are crucial for puberty initiation

Cellular Effects

Trichlorobisphenol A has been shown to have significant effects on various types of cells and cellular processes. For example, it was found to increase levels of intracellular reactive oxygen species (ROS) and GnRH, upregulate the protein levels of kisspeptin and the expression of fshr, lhr and gnrh1 genes related to KGG in GT1-7 cells . These effects suggest that Trichlorobisphenol A may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Trichlorobisphenol A is complex and involves multiple pathways. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Trichlorobisphenol A was found to significantly upregulate the phosphorylation of extracellular regulated protein kinases 1/2 (Erk1/2), the protein levels of GPER1 and the expression of the gper1 as well as the most target genes associated with mitogen-activated protein kinase (MAPK)/Erk1/2 pathways .

Metabolic Pathways

It is known that this compound can be degraded by microbial communities in certain environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- typically involves multiple steps. One common method starts with the chlorination of phenol to produce 2,6-dichlorophenol. This intermediate is then subjected to further reactions to introduce the 1-(3-chloro-4-hydroxyphenyl)-1-methylethyl group. The reaction conditions often involve the use of chlorinating agents and catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization ensures the purity and quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents (e.g., chlorine gas), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions may produce various chlorinated derivatives .

Scientific Research Applications

Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]- is unique due to its specific structural features, including the presence of multiple chlorine atoms and a hydroxyphenyl group.

Properties

IUPAC Name

2,6-dichloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQADATLUDADTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315092
Record name Trichlorobisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40346-55-2
Record name Trichlorobisphenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40346-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorobisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.